molecular formula C17H24N4O2 B2571539 N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049369-56-3

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2571539
CAS RN: 1049369-56-3
M. Wt: 316.405
InChI Key: RZLYUDIKPBETPO-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as CP-101,606 or Traxoprodil, is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. In

Scientific Research Applications

Polyamine Analogs in Oncology

Polyamine analogs, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, have been investigated for their antitumor properties. They demonstrate phenotype-specific cytotoxic activity by inducing programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and resulting oxidative stress from hydrogen peroxide (H2O2) production. This mechanism suggests a potential pathway for selective cytotoxic activity in cancer therapy (H. Ha, P. Woster, J. Yager, R. Casero, 1997).

Hybrid Anticonvulsant Agents

Hybrid molecules combining the chemical fragments of known antiepileptic drugs, including those with piperazine and oxirane components, have shown broad spectra of activity in preclinical seizure models. These compounds have been synthesized and evaluated for their potential as new anticonvulsant agents, demonstrating the ability to protect against seizures without impairing motor coordination, indicating a favorable safety profile (K. Kamiński, M. Zagaja, J. Łuszczki, A. Rapacz, M. Andres-Mach, G. Latacz, K. Kieć‐Kononowicz, 2015).

Structural Analysis in Drug Design

The crystal structure analysis of benzimidazole derivatives, which share structural similarities with the core of the queried compound, supports their potential as antihistaminic and antimicrobial agents. Understanding the molecular conformation through X-ray crystallography aids in the rational design of new drugs with improved efficacy and specificity (S. Ozbey, C. Kuş, H. Göker, 2001).

Sigma Receptor Ligands in Neuropharmacology

Substituted 1-phenyl-2-cyclopropylmethylamines, including compounds with piperazine and phenyl components, have been studied for their affinity to sigma receptors. These receptors are implicated in various neurological and psychiatric disorders. High affinity and selectivity for sigma subtypes suggest therapeutic potential for modulating neurological pathways (O. Prezzavento, A. Campisi, S. Ronsisvalle, G. Li Volti, A. Marrazzo, V. Bramanti, G. Cannavò, L. Vanella, A. Cagnotto, T. Mennini, R. Ientile, G. Ronsisvalle, 2007).

Ethylene Inhibition in Horticulture

Compounds like 1-methylcyclopropene (1-MCP) inhibit the ethylene receptor, extending the shelf life of fruits and vegetables by delaying ripening and senescence. This application underscores the utility of cyclopropyl compounds in agricultural biotechnology to improve food storage and reduce waste (E. Sisler, M. Serek, 1997).

Biochemical Analysis

Biochemical Properties

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can enhance cognitive functions . The compound interacts with AChE by binding to its active site, thereby preventing the breakdown of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a key neurotransmitter involved in signal transmission in the nervous system . Additionally, the compound impacts gene expression and cellular metabolism by altering the activity of enzymes involved in these processes. These effects are particularly relevant in the context of neurodegenerative diseases, where maintaining proper cell function is critical .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. By occupying the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . Additionally, the compound may influence other biomolecules and pathways, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects . Understanding these pathways is crucial for optimizing its use in clinical settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can influence its function and interactions with other biomolecules, contributing to its overall effects on cellular processes .

properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYUDIKPBETPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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